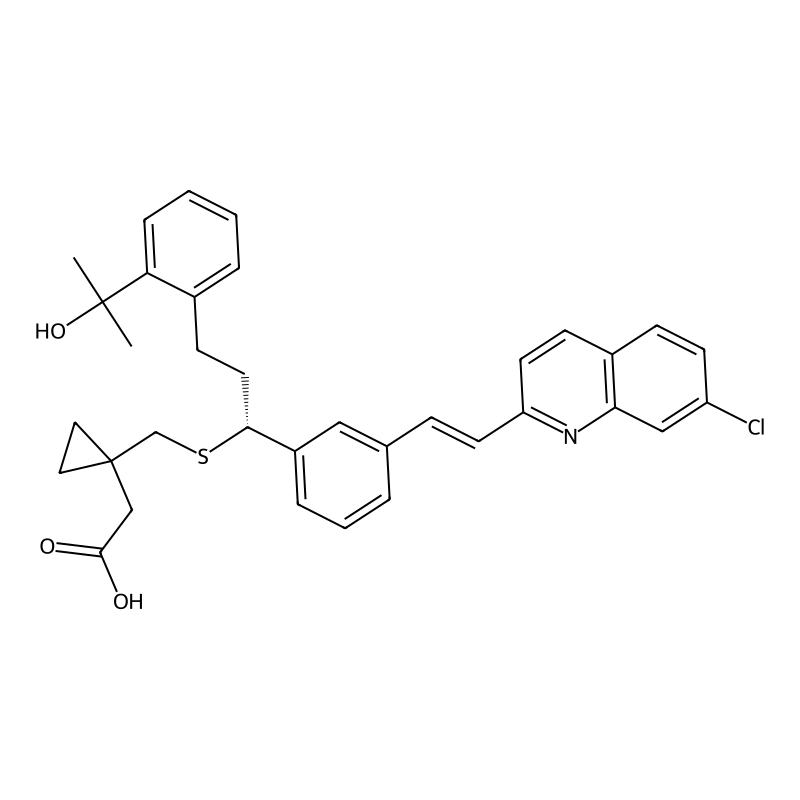

Montelukast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

MW 608.17, Hygroscopic, white to off-white powder. Freely sol in ethanol, methanol, water. Practically insol in acetonitrile /Monosodium salt/

8.20e-06 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Montelukast (CAS 158966-92-8) is a highly potent, selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist widely utilized in respiratory, inflammatory, and neurodegenerative research. Characterized by its highly lipophilic quinoline-based structure (clogP ~8.49), it blocks LTD4-mediated bronchoconstriction and inflammatory signaling at low-nanomolar concentrations [1]. While its sodium salt is the standard for aqueous clinical formulations, the free acid form is strategically procured by chemical manufacturers and researchers for specialized non-aqueous assays, lipid-based drug delivery systems, and as a critical, stable intermediate in the synthesis of high-purity crystalline salts. Its dual capability to selectively inhibit CysLT1 and modulate secondary inflammatory pathways makes it a benchmark compound in both immunopharmacology and industrial scale-up workflows.

Substituting Montelukast with other in-class CysLT1 antagonists, such as zafirlukast, fundamentally alters experimental pharmacokinetics and binding profiles. Zafirlukast exhibits lower receptor binding potency and its bioavailability is highly sensitive to food intake, which introduces significant variability into in vivo dosing regimens [1]. Furthermore, directly substituting Montelukast free acid with Montelukast sodium can compromise analytical and synthetic workflows. The sodium salt is highly hygroscopic, often amorphous, and prone to time-dependent aqueous reprecipitation. In contrast, the free acid provides superior stability for long-term bulk storage, non-aqueous formulations, and controlled counter-ion exchange (such as forming dicyclohexylamine salts for chromatographic-free purification), making it non-interchangeable for API synthesis and lipid-based research [2].

Superior CysLT1 Receptor Inhibition Potency

In comparative pharmacological profiling, Montelukast demonstrates a significantly higher inhibitory potency against the target CysLT1 receptor than its primary analog, zafirlukast. Quantitative assays reveal that Montelukast achieves an IC50 of 2.3 nM for CysLT1, compared to 8.7 nM for zafirlukast [1].

| Evidence Dimension | CysLT1 Receptor IC50 |

| Target Compound Data | 2.3 nM |

| Comparator Or Baseline | Zafirlukast (8.7 nM) |

| Quantified Difference | 3.78-fold higher binding potency |

| Conditions | In vitro receptor binding assay |

The low-nanomolar potency allows researchers to use lower molar concentrations, minimizing off-target toxicity in sensitive cell-based assays.

Preclinical Bioavailability and In Vivo Dosing Consistency

When designing in vivo animal models, the pharmacokinetic stability of the chosen antagonist is critical. Montelukast's absorption profile is highly stable, with its bioavailability remaining unaffected by food intake. In contrast, zafirlukast suffers an average 40% reduction in bioavailability when administered with food, leading to erratic systemic exposure[1].

| Evidence Dimension | Food-induced bioavailability reduction |

| Target Compound Data | 0% reduction (unaffected by standard meals) |

| Comparator Or Baseline | Zafirlukast (~40% reduction) |

| Quantified Difference | ~40% variance in systemic exposure for the comparator |

| Conditions | Oral administration in pharmacokinetic models |

Procurement of Montelukast eliminates the need for strict fasting protocols in animal studies, significantly reducing experimental variability.

API Scale-Up and Precursor Stability

Montelukast sodium is notoriously hygroscopic and susceptible to rapid reprecipitation in aqueous environments, complicating bulk storage and formulation. Procuring Montelukast free acid (CAS 158966-92-8) bypasses these issues, providing a stable intermediate. The free acid can be efficiently converted into a dicyclohexylamine salt for high-yield recrystallization, bypassing the tedious chromatographic purification steps required when synthesizing the sodium salt directly from other esters[1].

| Evidence Dimension | Storage stability and purification workflow |

| Target Compound Data | Stable free acid; enables crystallization via amine salts |

| Comparator Or Baseline | Montelukast Sodium (Highly hygroscopic, amorphous, prone to reprecipitation) |

| Quantified Difference | Eliminates 100% of preparative chromatography steps in API purification |

| Conditions | Bulk storage and active pharmaceutical ingredient (API) synthesis |

For industrial buyers, the free acid is the optimal starting material for generating custom, ultra-pure salts without the moisture-induced degradation risks of the bulk sodium form.

Secondary Anti-Inflammatory Modulation via P2Y Receptors

Beyond CysLT1 antagonism, Montelukast exhibits secondary anti-inflammatory properties by inhibiting nucleotide-induced calcium mobilization at P2Y receptors. Montelukast inhibits UTP-mediated effects with an IC50 of 7.7 µM in human monocyte-macrophage cell lines [1]. This distinct mechanism differentiates it from highly selective but single-target agents, providing a dual-action profile.

| Evidence Dimension | P2Y Receptor (UTP) IC50 |

| Target Compound Data | 7.7 µM |

| Comparator Or Baseline | Baseline CysLT1-only activity (No P2Y activity) |

| Quantified Difference | Measurable micromolar inhibition of secondary purinergic pathways |

| Conditions | DMSO-differentiated U937 human monocyte-macrophage cells |

This dual-pathway inhibition makes Montelukast highly valuable for researchers investigating complex inflammatory diseases where both leukotriene and purinergic signaling drive pathology.

Reference Standard for Mass Spectrometry

Because it lacks the sodium counterion, Montelukast free acid is the preferred analytical reference standard for LC-MS/MS workflows quantifying leukotriene antagonists in biological matrices, avoiding ion suppression and complex adduct formation [1].

Synthesis of Novel Pharmaceutical Salts

The free acid serves as the primary precursor for chemical manufacturers developing novel, stable crystalline salts (e.g., dicyclohexylamine or custom amine salts) to overcome the severe hygroscopicity and formulation challenges of amorphous montelukast sodium[2].

Non-Aqueous and Lipid-Based Formulation Research

Due to its high lipophilicity (clogP ~8.49) and lack of aqueous solubility, the free acid is ideal for R&D focused on advanced lipid nanoparticles (LNPs), self-microemulsifying drug delivery systems (SMEDDS), and other non-aqueous carrier technologies [1].

Dual-Pathway Neuroinflammation Models

Leveraging its established CysLT1 potency and secondary P2Y receptor inhibition, Montelukast is uniquely suited for in vitro and in vivo models investigating neurodegenerative diseases where both leukotriene and purinergic signaling drive microglial activation [3].

References

- [1] Suspected Adverse Drug Reactions Associated with Leukotriene Receptor Antagonists Versus First-Line Asthma Medications: A National Registry-Pharmacology Approach. MDPI, 2023.

- [2] Montelukast Sodium Synthesis and Formulation Challenges. All About Drugs, 2013.

- [3] CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. PMC, 2006.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 9.52 (est)

7.9

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Montelukast is an orally dosed drug (available as a film-coated tablet, chewable tablet, or oral granules) that is FDA-approved for treating the following conditions.

Livertox Summary

Drug Classes

Antiasthma Agents

Therapeutic Uses

Montelukast is indicated for prophylaxis and chronic treatment of asthma in adults and pediatric patients 12 months of age and older. /Included in US product label/

Montelukast is indicated for the relief of symptoms of seasonal allergic rhinitis in adults and pediatric patients 2 years of age and older. /Included in US product label/

Montelukast is not indicated for treatment of bronchospasm in acute asthma attacks, including status asthmaticus. /Not included in US product label/

Pharmacology

Montelukast is a selective cysteinyl leukotriene receptor antagonist with anti-inflammatory and bronchodilating activities. Upon administration, montelukast selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing binding of the inflammatory mediator leukotriene D4 (LTD4). Inhibition of LTD4 activity results in inhibition of leukotriene-mediated inflammatory events including migration of eosinophils and neutrophils, adhesion of leukocytes to vascular endothelium, monocyte and neutrophil aggregation, increased airway edema, increased capillary permeability, and bronchoconstriction. The CysLT1 receptor is found in a number of tissues including spleen, lung, placenta, small intestine, and nasal mucosa, and in a variety of cell types including monocyte/macrophages, mast cells, eosinophils, CD34-positive hemopoietic progenitor cells, neutrophils and endothelial cells.

MeSH Pharmacological Classification

ATC Code

R03 - Drugs for obstructive airway diseases

R03D - Other systemic drugs for obstructive airway diseases

R03DC - Leukotriene receptor antagonists

R03DC03 - Montelukast

Mechanism of Action

Montelukast inhibits bronchoconstriction due to antigen challenge. Montelukast is a selective leukotriene receptor antagonist of the cysteinyl leukotriene CysLT1 receptor. The cysteinyl leukotrienes (LTC4 , LTD4, LTE4) are products of arachidonic acid metabolism that are released from various cells, including mast cells and eosinophils. They bind to cysteinyl leukotriene receptors (CysLT) found in the human airway. Binding of cysteinyl leukotrienes to leukotriene receptors has been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process, factors that contribute to the signs and symptoms of asthma. Montelukast binding to the CysLT1, receptor is high-affinity and selective, preferring the CysLT1 receptor to other pharmacologically important airway receptors, such as the prostanoid, cholinergic, or beta-adrenergic receptor. Montelukcast inhibits physiologic actions of LTD4 at the CysLT1 receptors, without any agonist activity.

Because of the role of leukotrienes in the pathogenesis of asthma, modification of leukotriene activity may be used to reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control. Inhibition of leukotriene-mediated effects may be achieved by drugs that interrupt 5-lipoxygenase activity and prevent formation of leukotrienes (e.g., zileuton) or by antagonism of leukotriene activity at specific receptor sites in the airway (e.g., montelukast, zafirlukast). The antagonist activity of montelukast is selective, competitive, and reversible. Montelukast competitively inhibits the action of LTD4 at a subgroup of CysLT receptors (CysLT1) in airway smooth muscle. In vitro, montelukast possesses affinity for the CysLT1 receptor that is similar to that of LTD4. In in vitro studies, montelukast antagonized contraction of isolated animal smooth muscle produced by LTD4, but did not antagonize contraction produced by LTC4. In animal studies, montelukast antagonized contraction of airway smooth muscle produced by LTD4 or antigen.

KEGG Target based Classification of Drugs

Rhodopsin family

Cysteinyl leukotriene

CYSLTR1 [HSA:10800] [KO:K04322]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

It has been reported that montelukast and its metabolites are almost exclusively excreted in the bile and into the feces.

The steady-state volume of distribution recorded for montelukast is an average between 8 to 11 litres.

The plasma clearance documented for montelukast is an average of 45 mL/min when observed in healthy adults.

Montelukast is rapidly absorbed from the GI tract, and peak plasma concentrations are attained within 3-4, 2-2.5, or 2 hours following oral administration in the fasted state of a single 10-mg film-coated (in adults), 5-mg chewable (in adults), or 4-mg chewable (in children 2-5 years of age) tablet, respectively. ... Ingestion of a high-fat meal in the morning with the 4-mg oral granules formulation had no effect on the AUC of montelukast; however, the time to peak plasma concentrations was prolonged from 2.3 hours to 6.4 hours and peak plasma concentrations were reduced by 35%.

Absorption /of montelukast is/ rapid. For the 10-mg tablets: mean oral bioavailability is 64%. Bioavailability is not affected by a standard meal in the morning. For the 5-mg chewable tablet: mean oral bioavailability is 73% in the fasted state versus 63% when administered with a standard meal in the morning.

Following oral administration of montelukast 10 mg daily for 7 days in fasting young adults, peak plasma concentrations averaged 541 ng/mL on day 1 and 602.8 ng/mL on day 7. Trough concentrations on days 3-7 were essentially constant and ranged from 18-24 ng/mL. In this study, values for area under the plasma concentration-time curve (AUC) at steady-state were about 14-15% higher than those achieved with a single dose, and were reached within 2 days.

The pharmacokinetics of montelukast are nearly linear at doses of up to 50 mg.

For more Absorption, Distribution and Excretion (Complete) data for MONTELUKAST (15 total), please visit the HSDB record page.

Metabolism Metabolites

Biotransformation /is/ hepatic and extensive involving cytochrome P450 3A4 and 2C9

The metabolic fate of montelukast has not been fully determined, but the drug is extensively metabolized in the GI tract and/or liver and excreted in bile. Several metabolic pathways have been identified including acyl glucuronidation, and oxidation catalyzed by several cytochrome P-450 (CYP) isoenzymes. In vitro studies indicate that the microsomal P-450 isoenzyme CYP3A4 is the major enzyme involved in formation of the 21-hydroxy metabolite (M5) and a sulfoxide metabolite (M2), and CYP2C9 is the major isoenzyme involved in the formation of the 36-hydroxy metabolite (M6). Other identified metabolites include an acyl glucuronide (M1) and a 25-hydroxy (a phenol, M3) analog.

Following oral administration of 54.8 mg of radiolabeled montelukast, metabolites of the drug represented less than 2% of circulating radioactivity. Montelukast metabolites that have been identified in plasma in radiolabeled studies include the 21-hydroxy (diastereomers of a benzylic acid, M5a and M5b) and the 36-hydroxy (diastereomers of a methyl alcohol, M6a and M6b) metabolites. Following oral administration of therapeutic doses of montelukast, plasma concentrations of metabolites at steady-state in adults and children were below the level of detection.

Montelukast has known human metabolites that include 21-Hydroxymontelukast, montelukast sulfoxide, Montelukast 1, 2-Diol, and 21(S)-Hydroxy Montelukast.

Associated Chemicals

Wikipedia

FDA Medication Guides

Drug Warnings

Abdominal pain has occurred in 2.9% of patients 15 years of age or older receiving montelukast. Dyspepsia, infectious gastroenteritis, and dental pain have been reported in 2.1, 1.5, and 1.7% of patients in this age group, respectively. Diarrhea or nausea has been reported in at least 2% of children 6-14 years of age receiving montelukast. Abdominal pain, diarrhea, and gastroenteritis has been reported in at least 2% of children 2-5 years of age with asthma and more frequently than in those receiving placebo. Gastroenteritis has been reported in at least 2% of children 6-8 years of age with asthma and more frequently than in those receiving placebo. Nausea, vomiting, dyspepsia, pancreatitis (rarely), and diarrhea also have been reported with montelukast therapy during postmarketing experience.

Elevations in the results of one or more liver function tests have occurred in patients receiving montelukast in clinical studies. Increases in serum ALT (SGPT) or AST (SGOT) concentrations occurred in 2.1 or 1.6%, respectively, of patients 15 years of age or older with asthma receiving montelukast in clinical studies. Increases in ALT occurred in at least 1% of adult and adolescent patients 15 years of age or older with perennial allergic rhinitis receiving montelukast in clinical studies and more frequently than in those receiving placebo. Changes in laboratory values returned to normal despite continuing montelukast therapy or were not directly attributable to drug therapy. Elevations in serum aminotransferase (transaminase) concentrations also have been reported in children 2-14 years of age receiving montelukast, but the incidence of these elevations was similar to that in children receiving placebo. Hepatic eosinophilic infiltration has been reported very rarely through postmarketing experience with montelukast. Hepatocellular injury, cholestatic hepatitis, or mixed-pattern liver injury also has been reported rarely through postmarketing experience with montelukast. Confounding factors were present in most of these patients, such as the concomitant use of other drugs or alcohol or in the presence of coexisting conditions (e.g., other forms of hepatitis).

Rash has occurred in 1.6% of adults and adolescents 15 years of age or older receiving montelukast. Rash, eczema, dermatitis, or urticaria has been reported in at least 2% of children 2-5 years of age receiving the drug. Atopic dermatitis, varicella, and skin infection have been reported in at least 2% of children 6-8 years of age with asthma receiving montelukast and more frequently than in those receiving placebo. Hypersensitivity reactions, including anaphylaxis, angioedema, pruritus, urticaria, and rarely hepatic eosinophilic infiltration, have been reported in patients receiving montelukast.

For more Drug Warnings (Complete) data for MONTELUKAST (17 total), please visit the HSDB record page.

Biological Half Life

The mean plasma elimination half-life of montelukast in adults 19-48 years of age is 2.7-5.5 hours, and plasma clearance averages 45 mL/minute. A plasma elimination half-life of 3.4-4.2 hours has been reported in children 6-14 years of age. Limited data indicate that the plasma elimination half-life of montelukast is prolonged slightly in geriatric adults and in patients with mild to moderate hepatic impairment, although dosage adjustment is not required. A plasma elimination half-life of 6.6 or 7.4 hours has been reported in geriatric adults 65-73 years of age or patients with mild to moderate hepatic impairment, respectively.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Clinical Laboratory Methods

Analyte: monteleukast; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 400 nm (emission)

Analyte: monteleukast; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 400 nm (emission); limit of detection 9.6 ng/mL

Storage Conditions

Interactions

... This study was designed to evaluate whether montelukast at clinically used dosage levels would interfere with the anticoagulant effect of warfarin. In a two-period, double-blind, randomized crossover study, 12 healthy male subjects received a single oral dose of 30 mg warfarin on the 7th day of a 12-day treatment with montelukast, 10 mg daily by mouth, or a placebo. Montelukast had no significant effect on the area under the plasma concentration-time curves and peak plasma concentrations of either R- or S-warfarin. However, slight but statistically significant decreases in time to peak concentration of both warfarin enantiomers and in elimination half-life of the less potent R-warfarin were observed in the presence of montelukast. These changes were not considered as clinically relevant. Montelukast had no significant effect on the anticoagulant effect of warfarin, as assessed by the international normalized ratio (INR) for prothrombin time (AUC0-144 and INR maximum). The results of this study suggest that a clinically important interaction between these drugs is unlikely to occur in patients requiring concomitant administration of both drugs.

The effect of montelukast (MK-0476), a cysteinyl leukotriene receptor antagonist, ... on single-dose theophylline plasma concentrations was studied in three separate clinical trials. Montelukast was evaluated at 10 mg once daily (the clinical dosage), 200 mg once daily, and 600 mg (200 mg three times daily). At the clinical dosage, montelukast did not change single-dose theophylline plasma concentration in a clinically important manner. The geometric mean ratios for theophylline area under the plasma concentration versus time curve (AUC0-->infinity ) (0.92) and maximal plasma concentration (Cmax ) (1.04) were well within the predefined and generally accepted bioequivalence range of 0.80 and 1.25. Montelukast decreased theophylline Cmax by 12% and 10%, AUC0-->infinity by 43% and 44%, and elimination half-time by 44% and 39% at 200 mg/d (oral and intravenous, respectively), and at 600 mg/d, montelukast decreased theophylline Cmax by 25%, AUC0-->infinity by 66%, and elimination half-time by 63%. These results show that montelukast at the clinical dosage did not change theophylline pharmacokinetics in a clinically important manner, but at 20- to 60-fold higher dosages, montelukast significantly reduced the theophylline pharmacokinetics parameters; an apparent dosage dependence is suggested.

High aminotransferases and prolonged prothrombin time on entering our liver unit were revealing parenchymal collapse for this 45-year-old obese woman; treatment failure led her to death. Autoimmunity, paracetamol use, alcoholism, and Wilson's disease were all excluded as causes. Because of chronic asthma, she had been receiving a leukotriene receptor antagonist (montelukast) for 5 years before the current presentation; 1 week before onset she had had 1 week of treatment with two dietary supplements for weight control; one of these included Garcinia Cambogia, a possible cause of two recent cases of hepatitis in the USA; in addition, both formulas contained a citrus derivative that interferes cytochrome functions. /The authors/ speculate on a causal relationship between the assumption of the additives and the fatal hepatitis and envisage a synergy between the additives and montelukast, which per se has well been studied as a hepatotoxic drug. Despite the speculative nature of this presentation, /investigators/ believe the warning may serve to focus attention on the uncontrolled escalation of food additives going on /at present/.

... The present case describes an asthmatic patient, who developed severe obstructive symptoms and progressive heart failure after two sequential exposures to montelukast. As the patient exhibited a markedly raised blood eosinophil count with diffuse infiltrates on chest x-ray and signs of myocarditis, Churg-Strauss syndrome (CSS) was suspected. The disease was confirmed by open lung biopsy. The symptoms improved rapidly after administration of high dose immunosuppression with methylprednisolone and cyclophosphamide. This case is noteworthy because the time course of events strongly suggests a direct aetiological role for montelukast in the development of CSS. The pathophysiological mechanism of the association remains unknown.

Dates

2: Chin WK, Lee SWH. A systematic review on the off-label use of montelukast in atopic dermatitis treatment. Int J Clin Pharm. 2018 May 18. doi: 10.1007/s11096-018-0655-3. [Epub ahead of print] PubMed PMID: 29777328.

3: Akenroye AT, McEwan C, Saini SS. Montelukast Reduces Symptom Severity and Frequency in Patients with Angioedema-predominant Chronic Spontaneous Urticaria. J Allergy Clin Immunol Pract. 2018 May 4. pii: S2213-2198(18)30303-9. doi: 10.1016/j.jaip.2018.04.026. [Epub ahead of print] PubMed PMID: 29733981.

4: Dedaj R Dr, Unsel L Mrs. Case study: A Combination of Mepolizumab and Omaluzimab injections for severe asthma. J Asthma. 2018 May 7:1-3. doi: 10.1080/02770903.2018.1471706. [Epub ahead of print] PubMed PMID: 29733738.

5: Ghazanfar MN, Holm JG, Thomsen SF. Effectiveness of omalizumab in chronic spontaneous urticaria assessed with patient reported outcomes: a prospective study. J Eur Acad Dermatol Venereol. 2018 May 5. doi: 10.1111/jdv.15045. [Epub ahead of print] PubMed PMID: 29729103.

6: Piromkraipak P, Parakaw T, Phuagkhaopong S, Srihirun S, Chongthammakun S, Chaithirayanon K, Vivithanaporn P. Cysteinyl Leukotriene Receptor Antagonists Induce Apoptosis and Inhibit Proliferation of Human Glioblastoma Cells by Down-regulating B-cell Lymphoma 2 and Inducing Cell Cycle Arrest. Can J Physiol Pharmacol. 2018 May 4. doi: 10.1139/cjpp-2017-0757. [Epub ahead of print] PubMed PMID: 29726704.

7: Tang C, Lei H, Zhang J, Liu M, Jin J, Luo H, Xu H, Wu Y. Montelukast inhibits hypoxia inducible factor-1α translation in prostate cancer cells. Cancer Biol Ther. 2018 Apr 30:1-7. doi: 10.1080/15384047.2018.1451279. [Epub ahead of print] PubMed PMID: 29708817.

8: Chang AB, Oppenheimer JJ, Rubin BK, Weinberger M, Irwin RS; CHEST Expert Cough Panel. Chronic cough related to acute viral bronchiolitis in children - CHEST Expert Panel Report. Chest. 2018 Apr 25. pii: S0012-3692(18)30632-9. doi: 10.1016/j.chest.2018.04.019. [Epub ahead of print] PubMed PMID: 29704475.

9: Chen M, Zhou SY, Fabriaga E, Zhang PH, Zhou Q. Food-drug interactions precipitated by fruit juices other than grapefruit juice: An update review. J Food Drug Anal. 2018 Apr;26(2S):S61-S71. doi: 10.1016/j.jfda.2018.01.009. Epub 2018 Feb 15. Review. PubMed PMID: 29703387.

10: Karpov V, Ilarraza R, Catalli A, Kulka M. Cysteinyl leukotrienes C4 and D4 downregulate human mast cell expression of toll-like receptors 1 through 7. J Biol Regul Homeost Agents. 2018 Mar-Apr;32(2):233-239. PubMed PMID: 29685001.

11: Répásy B, Endrei D, Zemplényi A, Ágoston I, Boncz I. [The patients' cost of the montelukast therapy due to the generic substitution]. Orv Hetil. 2018 Apr;159(17):682-687. doi: 10.1556/650.2018.31020. Hungarian. PubMed PMID: 29681174.

12: Tokat AO, Akbulut A, Billur D, Koca G, Bayram P, Kuru S, Karasu S, Aydogmus S, Cakmak H, Ozmert S, Korkmaz M. Montelukast attenuates radioactive I131-induced pulmonary damage on rats. Int J Radiat Biol. 2018 Apr 27:1-9. doi: 10.1080/09553002.2018.1466065. [Epub ahead of print] PubMed PMID: 29659324.

13: Lu M, Wang M, Zhu X, Chen YH, Yao WZ. [Bronchial adenoid cystic carcinoma masquerading as bronchial asthma: a case report]. Beijing Da Xue Xue Bao Yi Xue Ban. 2018 Apr 18;50(2):378-380. Chinese. PubMed PMID: 29643544.

14: Ruttens D, Verleden SE, Demeyer H, Van Raemdonck DE, Yserbyt J, Dupont LJ, Vanaudenaerde BM, Vos R, Verleden GM. Montelukast for bronchiolitis obliterans syndrome after lung transplantation: A randomized controlled trial. PLoS One. 2018 Apr 6;13(4):e0193564. doi: 10.1371/journal.pone.0193564. eCollection 2018. PubMed PMID: 29624575; PubMed Central PMCID: PMC5889063.

15: Burman A. Question 2: Is there a role for Montelukast in the management of viral-induced wheeze in preschool children? Arch Dis Child. 2018 May;103(5):519-520. doi: 10.1136/archdischild-2018-314905. Epub 2018 Apr 4. PubMed PMID: 29618481.

16: Singh L, Virdi JK, Maslov LN, Singh N, Jaggi AS. Investigating the possible mechanisms involved in adenosine preconditioning-induced cardioprotection in rats. Cardiovasc Ther. 2018 Jun;36(3):e12328. doi: 10.1111/1755-5922.12328. Epub 2018 Apr 19. PubMed PMID: 29604187.

17: Wei J, Chen S, Guo W, Feng B, Yang S, Huang C, Chu J. Leukotriene D4 induces cellular senescence in osteoblasts. Int Immunopharmacol. 2018 May;58:154-159. doi: 10.1016/j.intimp.2017.12.027. Epub 2018 Mar 26. PubMed PMID: 29587204.

18: Suknuntha K, Yubolphan R, Krueaprasertkul K, Srihirun S, Sibmooh N, Vivithanaporn P. Leukotriene Receptor Antagonists Inhibit Mitogenic Activity in Triple Negative Breast Cancer Cells. Asian Pac J Cancer Prev. 2018 Mar 27;19(3):833-837. PubMed PMID: 29582642.

19: Helmy MW, Helmy MM, El-Mas MM. Enhanced lipoxygenase/LTD4 signaling accounts for the exaggerated hypertensive and nephrotoxic effects of cyclosporine plus indomethacin in rats. Biomed Pharmacother. 2018 Jun;102:309-316. doi: 10.1016/j.biopha.2018.03.065. Epub 2018 Mar 22. PubMed PMID: 29571015.

20: Maqsood U, Patel N. Extracorporeal membrane oxygenation (ECMO) for near-fatal asthma refractory to conventional ventilation. BMJ Case Rep. 2018 Mar 20;2018. pii: bcr-2017-223276. doi: 10.1136/bcr-2017-223276. PubMed PMID: 29559484.

Explore Compound Types